4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-6-5-15-10(14-6)9-7(12)2-1-3-8(9)13/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPZPSZETNAYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=CO2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole typically follows a sequence involving:
- Formation of amide intermediates bearing the 2,6-difluorophenyl group.
- Cyclization of these amides to the oxazole ring.
- Introduction of the chloromethyl group at the 4-position of the oxazole.
This process often involves the use of strong bases, acid or Lewis acid catalysts, and halogenating agents under controlled temperature conditions.
Key Preparation Steps and Conditions
Cyclization of Amides to Oxazoles
- Starting Material: Amides of the general formula containing the 2,6-difluorophenyl substituent.
- Cyclization Reagents: Strong bases such as alkali-metal hydroxides (e.g., sodium hydroxide).
- Solvents: Lower alcohols (e.g., methanol) or water-immiscible solvents like toluene or dichloromethane.
- Catalysts: Phase-transfer catalysts such as quaternary ammonium halides facilitate the reaction.
- Temperature: Typically conducted at temperatures ranging from -10°C to 100°C, with 0 to 25°C preferred for optimal yield.
- Outcome: Formation of the oxazole ring with retention of the 2,6-difluorophenyl substituent.
Introduction of the Chloromethyl Group
- Halogenating Agents: Phosphorus oxychloride, phosphorus tribromide, or thionyl chloride are used to introduce the chloromethyl group.
- Reaction Conditions: The halogenation is often performed in the halogenating reagent as solvent or in an inert diluent such as dichloromethane.
- Temperature Range: Between -5°C and 40°C to control reaction rate and selectivity.
- Isolation: The chloromethylated product is isolated by concentration to dryness or by aqueous workup followed by filtration.
Condensation and Cyclization Catalyzed by Acids
- Acid Catalysts: Sulfuric acid, phosphoric acid, hydrofluoric acid, methanesulfonic acid, or p-toluenesulfonic acid.
- Solvents: Dichloromethane, 1,2-dichloroethane, acetic acid, or toluene.
- Temperature: Reaction temperatures range from 38°C to 100°C, with 40-45°C preferred.
- Water Removal: Water formed during the reaction may be removed azeotropically to drive the reaction forward.
- Outcome: Formation of intermediates or final oxazole products.
Representative Reaction Scheme Summary
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Amide Cyclization | Alkali-metal hydroxide, phase-transfer catalyst | Methanol, toluene, dichloromethane | -10°C to 100°C (prefer 0-25°C) | Formation of oxazole ring |
| Chloromethyl Introduction | Phosphorus oxychloride, thionyl chloride | Dichloromethane or neat reagent | -5°C to 40°C | Halogenation to introduce chloromethyl |
| Acid-Catalyzed Condensation | Sulfuric acid, methanesulfonic acid, etc. | Dichloromethane, acetic acid | 38°C to 100°C (prefer 40-45°C) | Cyclization and condensation steps |
Example of Synthetic Procedure (Adapted from Patent Literature)
- Preparation of Amide Intermediate:
- Condense 2,6-difluorophenyl-substituted amine with appropriate acid chloride or acid under Lewis acid catalysis.
- Use dichloromethane as solvent at 0-25°C.
- Cyclization to Oxazole:
- Treat amide with sodium hydroxide in methanol with a quaternary ammonium salt as phase-transfer catalyst.
- Stir at ambient temperature until completion.
- Chloromethylation:
- React oxazole intermediate with phosphorus oxychloride in dichloromethane at 0-40°C.
- Isolate product by aqueous workup and filtration.
Summary Table of Key Reagents and Conditions
| Compound/Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Amide Formation | Acid chloride, Lewis acid (e.g., H2SO4) | DCM, acetic acid | 0 to 25 | Acid catalyzed condensation |
| Oxazole Cyclization | NaOH, quaternary ammonium halide | Methanol, toluene, DCM | 0 to 25 | Phase-transfer catalysis |
| Chloromethyl Introduction | Phosphorus oxychloride, thionyl chloride | DCM or neat reagent | -5 to 40 | Halogenation step |
| Oxidation (related intermediates) | Peracetic acid, H2O2, tungstate catalyst | Acetic acid | 50 to 100 | For sulfide to sulfone oxidation |
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxyl group, resulting in the formation of 4-(carboxymethyl)-2-(2,6-difluorophenyl)-1,3-oxazole.
Reduction: Reduction reactions can reduce the oxazole ring, leading to the formation of a pyrrolidine derivative.
Substitution: Substitution reactions can replace the chloromethyl group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Major Products Formed:
Oxidation: 4-(carboxymethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
Reduction: Pyrrolidine derivative
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Pharmaceutical Development
4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole has shown promise in drug discovery and development due to its unique structural features that can interact with biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The difluorophenyl group enhances lipophilicity, potentially improving bioavailability.
- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Material Science
The compound's unique properties allow it to be utilized in material science applications:
- Polymer Chemistry : It can act as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance.
- Coatings and Adhesives : Due to its chloromethyl functionality, it can be used in the formulation of coatings or adhesives that require specific bonding properties.
Case Study 1: Anticancer Activity Assessment
A study conducted by researchers at a pharmaceutical institute evaluated the anticancer properties of this compound derivatives. The findings indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the micromolar range. This suggests a potential pathway for developing targeted cancer therapies.
Case Study 2: Antimicrobial Efficacy
In another study published in a peer-reviewed journal, the antimicrobial efficacy of this compound was tested against several bacterial strains, including E. coli and S. aureus. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) lower than many common antibiotics, indicating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Key Observations :
- The chloromethyl group in the target compound distinguishes it from etoxazole, which features bulkier substituents (tert-butyl and ethoxy). This difference may influence metabolic stability and bioavailability.
- The difluorophenyl group is a common motif in acaricides, enhancing binding to pest-specific enzymes like chitin synthase .
Physicochemical Properties
Melting points, solubility, and purity data from and highlight trends:
*Estimated based on structural similarity to thiazole derivatives. †Calculated from molecular formula C₁₀H₆ClF₂NO.
Key Observations :
- Chloromethyl-substituted thiazoles and pyrimidines exhibit lower melting points compared to bulkier derivatives like etoxazole, suggesting higher volatility or flexibility.
Acaricidal and Insecticidal Performance
- In related oxazolines, substituents like phthalimidyl or indolyl groups reduced LC₅₀ values below etoxazole’s 0.088 mg/L (larvae) and 0.128 mg/L (eggs) .
- Etoxazole : A commercial acaricide with LC₅₀ values attributed to its dihydrooxazole core and ethoxy-tert-butyl substituents, which enhance stability and target binding .
- Thiazole Derivatives : ’s 2-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile showed moderate activity, highlighting the importance of the oxazole core for optimal efficacy.
Mechanistic Insights :
- The chloromethyl group may act as a leaving group, enabling covalent binding to pest enzymes, whereas etoxazole’s substituents likely improve membrane penetration .
Biological Activity
4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole is a compound belonging to the oxazole family, which has garnered interest due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer, antibacterial, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound features a chloromethyl group and a difluorophenyl moiety attached to the oxazole ring. This unique configuration may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with an oxazole core exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown inhibitory effects against various cancer cell lines. While specific data for this compound is limited, related compounds have demonstrated promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa | 92.4 |
| Compound 2 | OVXF 899 | 2.76 |
| Compound 2 | PXF 1752 | 9.27 |
These findings suggest that modifications to the oxazole structure can lead to enhanced antitumor activity .
Antibacterial Activity
The antibacterial potential of oxazole derivatives has been well-documented. For example, studies have shown that certain oxazole compounds exhibit effective inhibition against Gram-positive and Gram-negative bacteria. Although specific data for this compound is not detailed in the literature, similar compounds have shown varying degrees of effectiveness:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 17 |
| Amoxicillin | S. aureus | 30 |
These results highlight the potential for developing new antibacterial agents based on the oxazole framework .
Other Pharmacological Activities
In addition to anticancer and antibacterial effects, oxazole derivatives are known for a range of other biological activities:
- Antiviral : Some oxazole compounds have shown promise as antiviral agents.
- Anti-inflammatory : Certain derivatives exhibit anti-inflammatory properties.
- Neuroprotective : Research suggests potential neuroprotective effects against neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of oxazole derivatives:
- Anticancer Studies : A study evaluated a series of modified oxazoles against a panel of cancer cell lines and reported significant cytotoxicity in several cases .
- Antimicrobial Research : Another study focused on synthesizing and testing various substituted oxazoles against bacterial strains, revealing that some derivatives had superior activity compared to standard antibiotics like ampicillin .
Q & A
Q. Basic
- NMR : H and C NMR confirm the oxazole ring structure and substitution patterns (e.g., 2,6-difluorophenyl protons at δ 7.2–7.5 ppm) .
- HPLC-MS : Quantifies purity (>97%) and detects trace impurities (e.g., unreacted benzamide or chlorinated byproducts) .
- XRD : Resolves crystal packing and stereochemistry, critical for structure-activity relationship (SAR) studies .
How can researchers address discrepancies in reported biological activity data for this compound?
Advanced
Discrepancies in bioactivity (e.g., acaricidal LC values) often stem from:
- Assay variability : Standardize protocols (e.g., leaf-dipping method for mites vs. topical application).
- Impurity profiles : Trace chlorinated byproducts (e.g., 4-(dichloromethyl) derivatives) may enhance or suppress activity. Use high-purity batches (>99%) and validate with orthogonal methods (e.g., GC-MS) .
- Environmental factors : Bioactivity against Tetranychus cinnabarinus varies with humidity and temperature; controlled-environment studies are critical .
What are the known biological targets and mechanisms of action for this compound?
Basic
The compound exhibits acaricidal activity by inhibiting chitin biosynthesis in mites, similar to etoxazole (LC = 0.088 mg/L against larvae) . Its oxazole ring interacts with mitochondrial complex III in arthropods, disrupting energy metabolism . Substitutions at the chloromethyl group modulate potency; for example, phthalimidyl derivatives show 10× higher activity .
How can computational methods guide the optimization of this compound’s bioactivity?
Q. Advanced
- Molecular docking : Predict binding affinity to mite cytochrome b (e.g., using AutoDock Vina). The 2,6-difluorophenyl group shows strong hydrophobic interactions with residues in the Qo site .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with acaricidal LC. Meta-chloro substitutions improve lipid solubility (log P = 5.59) and membrane penetration .
- ADMET prediction : Tools like SwissADME assess metabolic stability; the chloromethyl group increases hepatic clearance risk, suggesting prodrug strategies .
What physicochemical properties influence this compound’s environmental persistence?
Q. Basic
How can researchers design degradation studies to assess environmental impact?
Q. Advanced
- Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor via HPLC. The chloromethyl group hydrolyzes to hydroxymethyl derivatives under alkaline conditions .
- Soil metabolism : Use C-labeled compound in loam soil; track mineralization to CO and bound residues. Anaerobic conditions slow degradation .
- Ecotoxicity : Test on Daphnia magna (48h EC < 1 mg/L) to evaluate aquatic risk .
What strategies improve the compound’s stability in formulation and storage?
Q. Basic
- Formulation : Microencapsulation in polyurea matrices extends shelf life by preventing oxidation .
- Storage : Store under inert gas (N) at 2–8°C; avoid exposure to light (UV-sensitive) .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical degradation .
How does the chloromethyl substituent affect reactivity in further derivatization?
Advanced
The chloromethyl group enables:
- Nucleophilic substitution : React with amines (e.g., indole derivatives) to form N-alkylated analogs with enhanced acaricidal activity .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids introduce diverse substituents at the 4-position .
- Photocatalytic C–H activation : Generate radicals for functionalization without pre-activation .
What are the limitations of current SAR studies, and how can they be addressed?
Q. Advanced
- Limited diversity : Most studies focus on phenyl and heteroaryl substituents. Explore bioisosteres (e.g., thiazole, pyridine) .
- In vivo vs. in vitro gaps : Improve translational relevance by testing lead compounds in field trials (e.g., greenhouse assays with Tetranychus urticae) .
- Resistance risk : Rotate with non-oxazole acaricides (e.g., spiromesifen) to delay resistance development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
